molecular formula C8H16ClNO2 B2644545 (1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride CAS No. 2413847-83-1

(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride

Cat. No.: B2644545
CAS No.: 2413847-83-1
M. Wt: 193.67
InChI Key: KVVUJNLAWXARNO-HTRCEHHLSA-N
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Description

(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spiro[3.3]heptane core provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride typically involves the formation of the spiro[3.3]heptane core followed by functionalization. One approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, leading to a strain-relocating semipinacol rearrangement . This method is regio- and stereospecific, producing optically active spiro[3.3]heptan-1-ones.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as visible-light-induced cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst have been explored for the efficient construction of spirocyclic frameworks .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the amino group to an amine.

    Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[3.3]heptan-1-one derivatives, while substitution reactions can introduce various functional groups to the spirocyclic core.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid spirocyclic structure can impart unique properties to the resulting compounds, making it valuable in the design of novel materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its unique structure allows for specific interactions with biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific mechanical or chemical properties. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The spirocyclic core provides a rigid scaffold that can enhance binding affinity and specificity to biological targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

(1R,3S)-3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-8(5-10)4-6(11)7(8)2-1-3-7;/h6,10-11H,1-5,9H2;1H/t6-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMCHBCOGFTZBU-CIRBGYJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2(CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H](C[C@]2(CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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